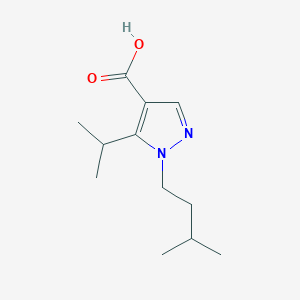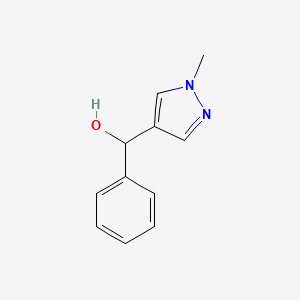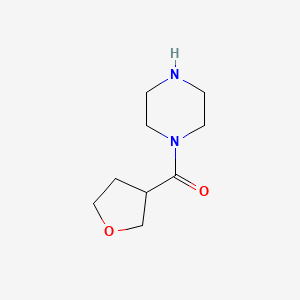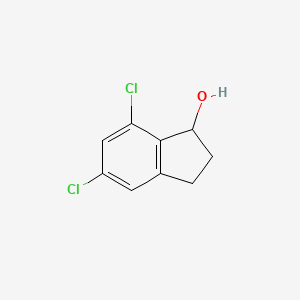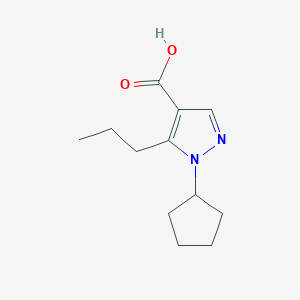![molecular formula C12H12N2O3 B1427642 Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate CAS No. 1183354-11-1](/img/structure/B1427642.png)
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate
Vue d'ensemble
Applications De Recherche Scientifique
Metabolism and Mechanism of Action
8-Aminoquinoline compounds, including derivatives similar to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," have been extensively studied for their antimalarial properties and metabolic processes. Strother et al. (1981) explored the metabolism of 8-aminoquinoline antimalarial agents, finding that they produce metabolites toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase. This study emphasizes the complex metabolic pathways and the potential toxicities of these compounds, without delving into drug use or dosages specifically (Strother et al., 1981).
Hemolytic Effects and Genetic Factors
The hemolytic effects of 8-aminoquinoline compounds, including potential derivatives of "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," on red blood cells have been a significant area of research. Beutler (1959) reviewed these effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency, shedding light on the genetic factors influencing the safety profile of these compounds (Beutler, 1959).
Antiprotozoal Drug Development
Tekwani and Walker (2006) discussed the potential of 8-aminoquinoline analogs, including those related to "Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate," for developing antiprotozoal drugs. They highlighted efforts to create analogs with reduced toxicity and broader efficacy, aiming to improve treatment options for protozoal infections (Tekwani & Walker, 2006).
Therapeutic Index Improvement
Myint et al. (2011) reviewed strategies for improving the therapeutic index of 8-aminoquinolines by manipulating pharmacokinetic and metabolic factors. This approach could potentially dissociate the efficacy of these compounds from their toxicity, providing a more favorable therapeutic profile (Myint et al., 2011).
Propriétés
IUPAC Name |
methyl 2-(5-aminoquinolin-8-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNAUIKTPPBIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



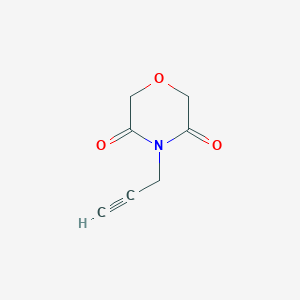
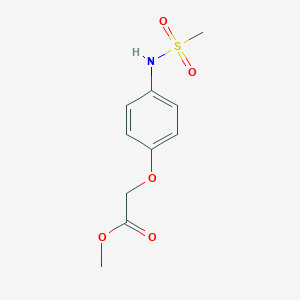
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
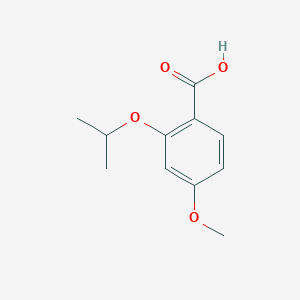

![N-[(2-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1427565.png)
